(Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide
CAS No.: 330837-23-5
Cat. No.: VC6983814
Molecular Formula: C23H18N2O4
Molecular Weight: 386.407
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 330837-23-5 |
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Molecular Formula | C23H18N2O4 |
Molecular Weight | 386.407 |
IUPAC Name | N-acetyl-8-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide |
Standard InChI | InChI=1S/C23H18N2O4/c1-14(26)24-22(27)18-13-16-9-6-12-20(28-2)21(16)29-23(18)25-19-11-5-8-15-7-3-4-10-17(15)19/h3-13H,1-2H3,(H,24,26,27) |
Standard InChI Key | UDGCDWXJRJWORL-BZZOAKBMSA-N |
SMILES | CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC4=CC=CC=C43 |
Introduction
Nomenclature and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide reflects its stereochemistry and substituent arrangement. Key features include:
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Chromene backbone: A benzopyranone system with a ketone at position 4.
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Methoxy group: At position 8, contributing to electron-donating effects.
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Naphthalen-1-ylimino group: A bulky aromatic substituent at position 2, influencing steric and electronic properties.
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Acetylated carboxamide: At position 3, enhancing solubility and metabolic stability.
The molecular formula is C23H18N2O4, with a molecular weight of 386.40 g/mol (calculated from PubChem’s analogous compound ).
Table 1: Computed Molecular Descriptors
Property | Value |
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Molecular Weight | 386.40 g/mol |
XLogP3-AA | 4.2 (estimated) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bond Count | 5 |
Synthesis and Manufacturing
Key Synthetic Strategies
The synthesis of (Z)-N-acetyl-8-methoxy-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide can be achieved through modifications of established chromone synthesis protocols :
Baker–Venkataraman Rearrangement
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Starting Material: 8-Methoxy-2-hydroxyacetophenone reacts with naphthalen-1-ylamine under acidic conditions to form a Schiff base.
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Cyclization: Intramolecular esterification using POCl3 or acetic anhydride yields the chromone core .
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Acetylation: The carboxamide group is introduced via reaction with acetyl chloride in the presence of a base.
Claisen Condensation
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Step 1: Condensation of 8-methoxy-2-hydroxyacetophenone with ethyl acetoacetate forms a diketone intermediate.
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Step 2: Cyclodehydration using H2SO4 or polyphosphoric acid produces the chromone skeleton .
Vilsmeier–Haack Reaction
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Formylation: Reaction of 2,5-dihydroxyacetophenone with DMF/POCl3 introduces the aldehyde group at position 3, followed by imination with naphthalen-1-ylamine .
Optimization Challenges
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Steric Hindrance: The naphthalen-1-yl group complicates cyclization, requiring high-temperature conditions (e.g., 150–170°C in DMSO) .
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Regioselectivity: Methoxy placement at position 8 necessitates ortho-directing groups during electrophilic substitution.
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N stretch), and 1250 cm⁻¹ (C-O-C ether) .
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NMR (1H):
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δ 8.2–7.3 ppm (naphthalene protons).
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δ 6.9 ppm (chromene H-5).
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δ 3.8 ppm (methoxy group).
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Solubility and Stability
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Solubility: Moderate in DMSO (>10 mg/mL) and ethanol (<5 mg/mL) .
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Stability: Degrades under UV light; stable at pH 4–8 for 24 hours.
Biological Activities and Applications
Antimicrobial Activity
Chromones with bulky aryl groups exhibit enhanced Gram-positive antibacterial activity (MIC: 2–8 µg/mL against S. aureus) . The naphthalene moiety may improve membrane penetration.
Anti-Inflammatory Effects
Future Research Directions
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Structure–Activity Relationships: Modifying the naphthalene substituent to optimize bioavailability.
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Targeted Drug Delivery: Liposomal encapsulation to enhance tumor specificity.
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Clinical Trials: Phase I studies to evaluate pharmacokinetics in humans.
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